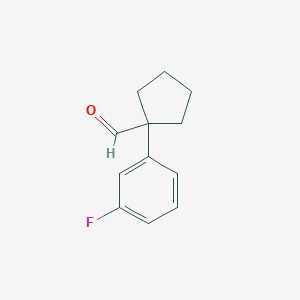
1-(3-Fluorophenyl)cyclopentanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)cyclopentanecarbaldehyde is an organic compound with the molecular formula C12H13FO It is characterized by a cyclopentane ring substituted with a 3-fluorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)cyclopentanecarbaldehyde typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation reactions of primary alcohols or via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Processes: Implementing continuous flow reactors for large-scale production.
Purification Techniques: Employing advanced purification methods such as distillation, crystallization, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)cyclopentanecarbaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)cyclopentanecarbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The fluorine atom on the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)cyclopentanecarbaldehyde: Similar structure with the fluorine atom at the para position.
1-(3-Chlorophenyl)cyclopentanecarbaldehyde: Similar structure with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)cyclopentanecarbaldehyde: Similar structure with a bromine atom instead of fluorine.
Uniqueness
1-(3-Fluorophenyl)cyclopentanecarbaldehyde is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties compared to its analogs with different halogen substitutions.
Properties
Molecular Formula |
C12H13FO |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
1-(3-fluorophenyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H13FO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8-9H,1-2,6-7H2 |
InChI Key |
LRLIYXTUACIOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanenitrile](/img/structure/B14766476.png)
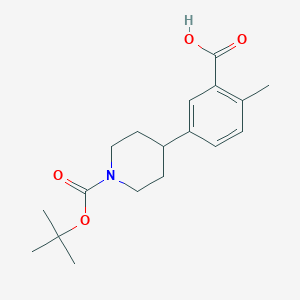

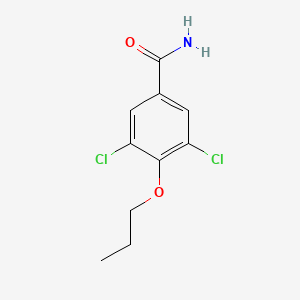
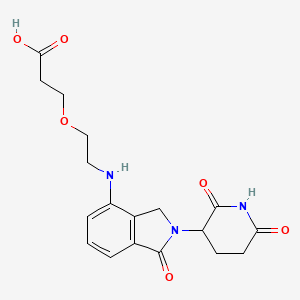
![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14766504.png)
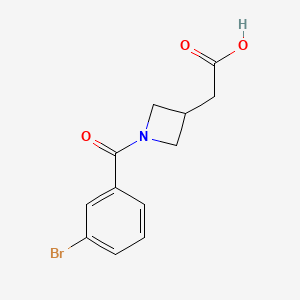
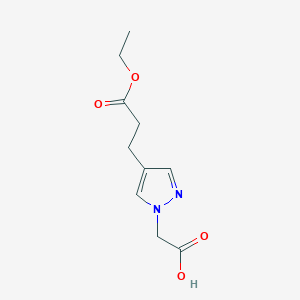
![2-(2-fluorophenyl)-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14766518.png)
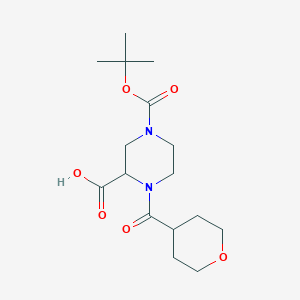
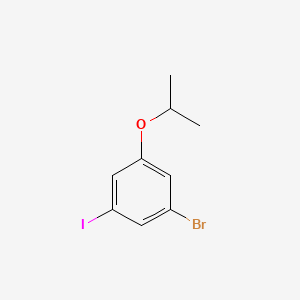
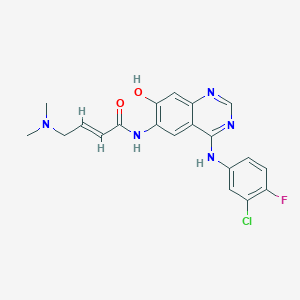
![4-(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B14766536.png)
![5-Bromo-4-phenylbenzo[d][1,3]dioxole](/img/structure/B14766538.png)
